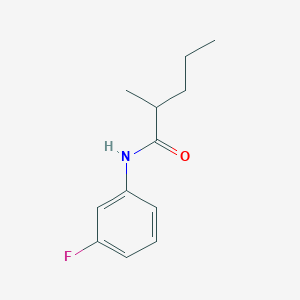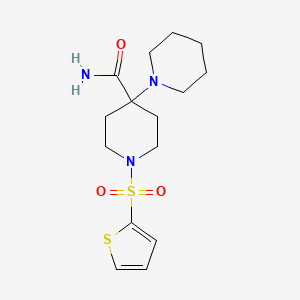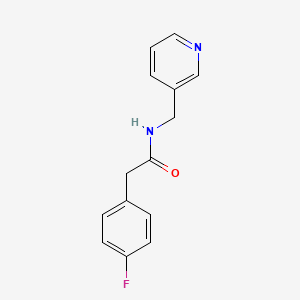![molecular formula C21H21ClO4 B4988243 4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4988243.png)
4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic compound that belongs to the class of flavonoids. It is also known as flavokawain B and is derived from the kava plant. Flavokawain B has been the subject of extensive scientific research due to its potential health benefits, including its anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of flavokawain B is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cell growth and survival. Flavokawain B has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in regulating cell growth and proliferation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in regulating inflammation in the body.
Biochemical and Physiological Effects:
Flavokawain B has been shown to have several biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of enzymes that are involved in programmed cell death. It has also been shown to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. Flavokawain B has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been shown to improve cardiovascular health by reducing blood pressure and improving lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using flavokawain B in lab experiments is its potential anti-cancer properties. Flavokawain B has been shown to induce apoptosis in several types of cancer cells, including breast, prostate, and colon cancer cells. Another advantage is its anti-inflammatory properties, which can be useful in studying the mechanisms of inflammation in the body. However, one limitation of using flavokawain B in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on flavokawain B. One area of research is the development of novel synthesis methods that can increase the yield and purity of the compound. Another area of research is the investigation of flavokawain B's potential as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to understand the mechanisms of action of flavokawain B and its effects on various signaling pathways in the body.
Métodos De Síntesis
The synthesis of flavokawain B involves the use of several chemical reagents, including 4-butylresorcinol, 2-methoxybenzaldehyde, and chloroacetyl chloride. The reaction takes place in the presence of a base catalyst, such as potassium carbonate, and the product is obtained through a series of purification steps. The yield of the synthesis process is around 10-15%, and the purity of the final product is typically greater than 95%.
Aplicaciones Científicas De Investigación
Flavokawain B has been the subject of extensive scientific research due to its potential health benefits. Studies have shown that flavokawain B has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Other potential health benefits of flavokawain B include its ability to reduce oxidative stress, improve cardiovascular health, and prevent neurodegenerative diseases.
Propiedades
IUPAC Name |
4-butyl-6-chloro-7-[(2-methoxyphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO4/c1-3-4-7-14-10-21(23)26-19-12-20(17(22)11-16(14)19)25-13-15-8-5-6-9-18(15)24-2/h5-6,8-12H,3-4,7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJKVCWGUIVZPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4988163.png)


![2-bromo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4988186.png)
![1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B4988190.png)
![6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4988197.png)
![methyl 3-({ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amino}carbonyl)benzoate](/img/structure/B4988203.png)

![3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988233.png)
![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4988241.png)

![N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4988254.png)

